RebaudiosideD

Description

Significance of Rebaudioside D as a Steviol (B1681142) Glycoside

Context within Steviol Glycoside Research

Steviol glycosides (SGs) are a class of natural, zero-calorie sweeteners extracted from the leaves of the Stevia rebaudiana plant. acs.orgnih.govfrontiersin.orgxplantein.comagriculturejournals.czfao.org Over sixty different steviol glycosides have been identified, with Stevioside and Rebaudioside A (Reb A) being the most abundant and historically prominent in commercial applications. nih.govfrontiersin.orgxplantein.comagriculturejournals.czfao.orgresearchgate.net However, these major glycosides can sometimes be associated with undesirable aftertastes, such as bitterness.

Rebaudioside D, alongside Rebaudioside M (Reb M), represents a group of minor steviol glycosides that have become a significant focus in contemporary research and the food industry. frontiersin.orgfao.orgmsu.edunih.govnih.govmdpi.comnih.govmdpi.com These compounds are often referred to as "next-generation" stevia sweeteners due to their improved sensory characteristics. frontiersin.orgnih.gov Research efforts are increasingly directed towards understanding and enhancing the production of Reb D, aiming to leverage its potential to create stevia-based products with a taste profile more closely resembling that of sucrose (B13894), thereby overcoming some of the sensory limitations of earlier stevia sweeteners. acs.orgfrontiersin.orgxplantein.comnih.govnih.govgoogle.compyureorganic.comresearchgate.net In 2017, the United States Food and Drug Administration (FDA) designated Rebaudioside D as 'generally safe' for use. nih.gov

Comparative Sweetness Profile in Academic Literature

Academic literature consistently highlights Rebaudioside D's potent sweetness and favorable taste profile. Reb D is reported to be between 200 and 300 times sweeter than sucrose, with some studies indicating a range up to 450 times sweeter. nih.govfrontiersin.orgnih.govpyureorganic.cominternational-agrophysics.orgcore.ac.ukcdnsciencepub.com Beyond its intensity, Reb D is particularly noted for its sensory qualities. Studies indicate that Reb D possesses superior sweetness and organoleptic properties compared to other steviol glycosides. frontiersin.orgnih.gov

Table 1: Comparative Sweetness Intensity of Selected Steviol Glycosides

| Steviol Glycoside | Sweetness Relative to Sucrose (Approximate) | Primary Sweetness/Aftertaste Characteristics |

| Stevioside | 250–300 times | Intense sweetness, can have a bitter aftertaste. |

| Rebaudioside A | 250–400 times | Intense sweetness, can have a more pronounced bitter/lingering aftertaste. |

| Rebaudioside D | 200–300 times | High sweetness, closer to sucrose, significantly less bitter than Reb A. |

| Rebaudioside C | 30–120 times | Lower sweetness intensity, can have a bitter aftertaste. |

| Dulcoside A | 50–120 times | Moderate sweetness intensity, can have a bitter aftertaste. |

| Steviolbioside | 100–125 times | Moderate sweetness intensity. |

Natural Occurrence and Abundance in Stevia rebaudiana

Limited Natural Concentration in Stevia Leaves

Rebaudioside D is classified as a minor steviol glycoside, meaning it occurs in relatively low concentrations within the leaves of the Stevia rebaudiana plant. nih.govfrontiersin.orgnih.gov Scientific literature reports its natural abundance to be approximately 0.2% to 0.5% of the total dry leaf weight. nih.govfrontiersin.org Some studies indicate even lower figures, stating that Reb D and Reb M are found at less than 0.1% in traditional stevia leaves. nih.gov

This low concentration stands in stark contrast to the major steviol glycosides. Stevioside, the most abundant SG, can comprise between 4% and 13% of the dry leaf weight, while Rebaudioside A typically ranges from 2% to 4%. nih.govfrontiersin.orgresearchgate.netcdnsciencepub.com The limited natural presence of Reb D poses a significant hurdle for its commercial production through conventional extraction methods. frontiersin.orgnih.gov

Table 2: Typical Natural Abundance of Major Steviol Glycosides in Stevia rebaudiana Leaves

| Steviol Glycoside | Typical Concentration in Dry Leaf Weight | Notes |

| Stevioside | 4–13% | Most abundant steviol glycoside. |

| Rebaudioside A | 2–4% | Second most abundant, widely used. |

| Rebaudioside D | ~0.2–0.5% | Minor steviol glycoside, low natural concentration. |

| Rebaudioside C | ~1–2% | Minor steviol glycoside. |

| Dulcoside A | ~0.4–0.7% | Minor steviol glycoside. |

Challenges Associated with Traditional Extraction Methodologies

The extraction of steviol glycosides from Stevia rebaudiana leaves traditionally involves solvent extraction, often using water or ethanol, followed by various purification steps such as chromatography or membrane filtration. researchgate.netbibliotekanauki.pl However, the minute natural concentration of Rebaudioside D makes its isolation through these conventional techniques inefficient and economically challenging for large-scale commercial production. frontiersin.orgnih.gov

List of Compound Names Mentioned:

Steviol glycosides (SGs)

Steviol

Stevioside (St)

Rebaudioside A (Reb A, RA)

Rebaudioside B (Reb B, RB)

Rebaudioside C (Reb C, RC)

Rebaudioside D (Reb D, RD)

Rebaudioside E (Reb E)

Rebaudioside F (Reb F, RF)

Rebaudioside M (Reb M)

Dulcoside A (DA)

Steviolbioside (STB)

Rubusoside

Glucosylated steviol glycosides (GSG)

Steviolmonoside

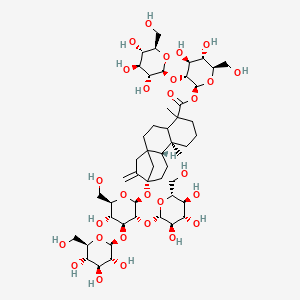

Structure

2D Structure

Properties

Molecular Formula |

C50H80O28 |

|---|---|

Molecular Weight |

1129.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24?,25+,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40-,41+,42+,43+,44+,45+,47-,48?,49?,50+/m1/s1 |

InChI Key |

RPYRMTHVSUWHSV-FXDZHNGDSA-N |

Isomeric SMILES |

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Rebaudioside D

Characterization of Glycosyltransferases (UGTs) in Rebaudioside D Formation

Identification and Functional Analysis of Specific UGTs

UGTSL2 Activity and Specificity

UGTSL2, a UDP-dependent glycosyltransferase originating from Solanum lycopersicum, plays a significant role in the biosynthesis of steviol (B1681142) glycosides (SGs), including Rebaudioside D (Reb D) researchgate.netnih.govgenscript.comresearchgate.net. This enzyme catalyzes the conversion of Rebaudioside A (Reb A) to Reb D by adding a glucose moiety researchgate.netnih.govgenscript.comresearchgate.netfrontiersin.orgnih.gov. Research indicates that UGTSL2 exhibits a higher affinity for Rebaudioside D when acting as a substrate compared to Rebaudioside A nih.gov. Through structural analysis and homology modeling, a specific mutant, UGTSL2 Asn358Phe, was developed. This engineered enzyme demonstrated enhanced catalytic activity for Reb D production, leading to an improved accumulation of Reb D to 14.4 g/L from 20 g/L stevioside, representing a 1.6-fold increase over the wild-type enzyme nih.govnih.gov. UGTSL2 has also been effectively employed in multi-enzyme systems, often coupled with sucrose (B13894) synthase (StSUS1), to facilitate a two-step glycosylation of stevioside, ultimately yielding Reb D researchgate.netnih.govgenscript.comresearchgate.netnih.gov.

UGT91D2 Activity and Specificity

UDP-glycosyltransferase 91D2 (UGT91D2), sourced from Stevia rebaudiana, is another crucial enzyme in the steviol glycoside biosynthesis pathway, specifically involved in transforming Rebaudioside A (Reb A) into Rebaudioside D (Reb D) frontiersin.orgacs.orgriken.jpgoogle.com. While UGT91D2 is integral to this pathway, it has been characterized as having low substrate specificity frontiersin.org. Efforts to enhance its performance have included structure-guided engineering. A notable modification, the V155T substitution in UGT91D2, significantly boosted glycosylation activity on the R2 side of the molecule. This substitution resulted in a tenfold increase in the accumulation levels of both Reb D and Rebaudioside M (Reb M), underscoring the potential of targeted modifications to improve catalytic efficiency and product yield acs.orgriken.jp.

Novel Glycosyltransferases (e.g., YojK, StUGT)

The ongoing quest for more efficient glycosyltransferases (GTs) for Rebaudioside D (Reb D) synthesis has led to the identification and characterization of novel enzymes, including YojK and StUGT frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

YojK , a glycosyltransferase isolated from Bacillus subtilis 168, has demonstrated efficacy in glycosylating Rebaudioside A (Reb A) to produce Reb D frontiersin.orgnih.govresearchgate.netresearchgate.net. A key advantage of YojK is its high solubility and efficient expression in Escherichia coli frontiersin.orgnih.gov. Through structure-guided engineering, specifically the introduction of the I241T/G327N variant, its catalytic activity was amplified by 7.35-fold, enabling a high Reb D yield of 91.29% frontiersin.orgnih.gov.

StUGT , identified from Solanum tuberosum, also catalyzes the conversion of Reb A to Reb D nih.govresearchgate.netresearchgate.netresearchgate.netscite.ai. This enzyme exhibits a stronger affinity and greater substrate specificity for Reb A when compared to previously identified enzymes nih.govresearchgate.netresearchgate.netresearchgate.netscite.ai, characterized by a low Km value for Reb A researchgate.netresearchgate.net. StUGT has been successfully integrated into cascade systems alongside sucrose synthase for Reb D production nih.govresearchgate.netresearchgate.netresearchgate.netscite.ai.

Additional novel GTs, such as EUGT11 from Oryza sativa, have also shown biocatalytic capabilities for synthesizing Reb D from Reb A frontiersin.org.

Role of Sucrose Synthase (StSUS1, AtSuSy) in UDP-Glucose Regeneration

Sucrose synthases (SUS) are critical enzymes that supply the essential activated sugar donor, UDP-glucose (UDPG), required for the glycosyltransferase activity in the biosynthesis of steviol glycosides (SGs), including Rebaudioside D (Reb D) researchgate.netnih.govgenscript.comresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net. These enzymes catalyze the reversible reaction where sucrose and UDP are converted into UDP-glucose and fructose (B13574) researchgate.netnih.govgenscript.comresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net. Examples of plant sucrose synthases, such as StSUS1 from Solanum tuberosum and AtSuSy from Arabidopsis thaliana, have been effectively coupled with glycosyltransferases (e.g., UGTSL2, YojK) in engineered systems to regenerate UDPG in situ researchgate.netnih.govgenscript.comresearchgate.netfrontiersin.orgnih.govresearchgate.net. The utilization of sucrose synthase systems provides a cost-effective approach by employing sucrose as a substrate, thereby eliminating the need for expensive exogenous UDPG nih.govresearchgate.netresearchgate.netresearchgate.netscite.ai. For instance, a system combining StUGT with GsSUS1 (from E. coli) successfully produced Reb D without the requirement for added UDPG nih.govresearchgate.netresearchgate.netresearchgate.netscite.ai.

Enzyme Engineering for Enhanced Rebaudioside D Biosynthesis

Enzyme engineering represents a vital strategy for amplifying the production of Rebaudioside D (Reb D) by enhancing the activity, specificity, and stability of key glycosyltransferases (GTs) and other enzymes integral to its biosynthetic pathway nih.govnih.govacs.org. Methodologies such as structure-guided engineering, rational design, and directed mutagenesis are employed to develop enzyme variants with superior catalytic properties, thereby rendering the industrial-scale production of Reb D more viable and economical nih.govfrontiersin.orgnih.govacs.orgriken.jpnih.govresearchgate.netnih.govnih.govacs.orgresearchgate.net. These engineering endeavors aim to surmount challenges associated with the low natural abundance of Reb D and the inefficient enzymatic conversion rates, ultimately leading to increased yields and higher product purity nih.govfrontiersin.orgnih.govacs.orgriken.jpnih.govresearchgate.netnih.govnih.govacs.orgresearchgate.net.

Structure-Guided Engineering of Glycosyltransferases

Structure-guided engineering capitalizes on the three-dimensional structural information of enzymes to guide targeted modifications that improve their catalytic functions. This approach has been successfully applied to glycosyltransferases involved in the biosynthesis of Rebaudioside D (Reb D). For the bacterial glycosyltransferase YojK, the determination of its crystal structure facilitated structure-guided engineering, resulting in the YojK-I241T/G327N variant. This engineered enzyme exhibited a 7.35-fold increase in catalytic activity and achieved a high Reb D yield of 91.29% frontiersin.orgnih.gov. These improvements were attributed to the formation of novel hydrogen bonds between the enzyme and its substrate or UDP-glucose frontiersin.orgnih.gov. Similarly, for UGT91D2 from Stevia rebaudiana, structure-guided engineering identified the V155T substitution as critical for enhancing glycosylation activity, leading to a tenfold increase in Reb D and Rebaudioside M (Reb M) accumulation acs.orgriken.jp. Furthermore, structure-guided evolution of UGT76G1 yielded the T284S/M88L/L200A variant, which demonstrated a 2.38-fold increase in catalytic activity for the conversion of Reb D to Reb M acs.org.

Rational Design and Directed Mutagenesis for Catalytic Improvement

Rational design and directed mutagenesis are potent protein engineering techniques utilized to enhance the catalytic efficiency, specificity, and stability of enzymes crucial for Rebaudioside D (Reb D) biosynthesis. Through rational design, a glycosyltransferase PgUGT from Panax ginseng underwent semi-rational design employing computational tools. The resulting mutant, Mut8, which incorporated eight site-directed variants, displayed a 3.2-fold increase in enzyme activity and an elevated optimum reaction temperature from 35°C to 40°C, coupled with enhanced thermostability nih.gov. Directed mutagenesis applied to UGTSL2 at the Asn358 position yielded the Asn358Phe mutant. This mutant exhibited improved activity for the specific accumulation of Reb D, leading to a higher yield of 14.4 g/L within a multi-enzyme system, representing a 1.6-fold improvement over the wild-type UGTSL2 nih.govnih.gov. These methodologies enable precise modifications to enzyme structures, directly influencing their performance in catalyzing Reb D synthesis nih.govnih.govnih.gov.

Compound List:

Rebaudioside D (Reb D)

Rebaudioside A (Reb A)

Steviol

Steviol glycosides (SGs)

Stevioside

Rebaudioside M (Reb M)

Rebaudioside E

Rebaudioside M2

Rubusoside

Steviolbioside

Steviolmonoside

UDP-glucose (UDPG)

Fructose

Sucrose

Advanced Production Methodologies for Rebaudioside D

Enzymatic Bioconversion Systems

Enzymatic bioconversion has emerged as a leading strategy for the large-scale production of Rebaudioside D. This approach utilizes specific enzymes, primarily glycosyltransferases, to attach glucose moieties to precursor steviol (B1681142) glycosides, effectively converting more abundant molecules like Stevioside and Rebaudioside A into the more desirable Rebaudioside D. These systems often employ multiple enzymes in a cascade to achieve the desired multi-step glycosylation.

Multi-Enzyme Reaction Systems for Glycosylation Cascade

To improve efficiency and reduce costs associated with the expensive sugar donor UDP-glucose, multi-enzyme cascade systems have been developed. nih.gov These systems couple the glycosylation reaction with an in-situ UDP-glucose regeneration cycle.

A prominent example involves a three-enzyme system to convert Stevioside to Rebaudioside D. scirp.orgfrontiersin.org This system utilizes:

UGT76G1 : A UDP-glycosyltransferase from S. rebaudiana that catalyzes the first glycosylation step, converting Stevioside to Rebaudioside A. nih.govscirp.org

UGTSL2 : A UDP-glycosyltransferase from Solanum lycopersicum (tomato) that performs the second glycosylation, converting Rebaudioside A to Rebaudioside D. nih.govscirp.org

Sucrose (B13894) Synthase (StSUS1) : An enzyme from Solanum tuberosum (potato) that regenerates UDP-glucose from sucrose and UDP, providing a continuous supply of the sugar donor for the glycosyltransferases. scirp.orgfrontiersin.org

Another cascade reaction system employs the bacterial glycosyltransferase YojK from Bacillus subtilis coupled with sucrose synthase AtSuSy for the recycling of UDP-glucose, effectively converting Rebaudioside A to Rebaudioside D. food.gov.uk Similarly, a one-pot cascade system for producing Rebaudioside M from Rebaudioside A has been designed using OsEUGT11 (from Oryza sativa) to convert Rebaudioside A to Rebaudioside D, and SrUGT76G1 (from S. rebaudiana) to further convert Rebaudioside D to Rebaudioside M. acs.org

These multi-enzyme systems demonstrate a powerful strategy for synthesizing rare steviol glycosides by mimicking and optimizing natural biosynthetic pathways in a controlled, cell-free environment.

Bioconversion from Precursor Steviol Glycosides

Stevioside, the most abundant steviol glycoside in stevia leaves, serves as a readily available starting material for Rebaudioside D production. The conversion is a two-step glycosylation process achieved within a single reaction vessel using the multi-enzyme system described previously. scirp.orgfrontiersin.orgresearchgate.net

Step 1 : UGT76G1 transfers a glucose unit to the C-13 position of the steviol core of Stevioside, yielding Rebaudioside A. nih.gov

Step 2 : UGTSL2 then adds a second glucose unit to the C-19 position of the newly formed Rebaudioside A, completing the conversion to Rebaudioside D. nih.gov

In a study establishing this system, starting with 20 g/L of stevioside, the reaction initially produced 11.9 g/L of Rebaudioside A as the main product and 8.4 g/L of Rebaudioside D after 15 hours. scirp.org Through subsequent optimization, which involved using a mutated, more efficient version of the UGTSL2 enzyme, the yield of Rebaudioside D was significantly increased. scirp.orgfrontiersin.org The optimized system, employing the Asn358Phe mutant of UGTSL2, produced 14.4 g/L of Rebaudioside D from 20 g/L of stevioside after 24 hours. scirp.orgfrontiersin.org

| Starting Precursor | Enzyme System | Time (h) | Rebaudioside D Yield (g/L) | Reference |

|---|---|---|---|---|

| Stevioside (20 g/L) | UGT76G1, wild-type UGTSL2, StSUS1 | 15 | 8.4 | scirp.org |

| Stevioside (20 g/L) | UGT76G1, Asn358Phe mutant UGTSL2, StSUS1 | 24 | 14.4 | scirp.orgfrontiersin.org |

Rebaudioside A, another major steviol glycoside, is a direct precursor to Rebaudioside D and a common substrate in bioconversion processes. scirp.orgresearchgate.netresearchgate.net The conversion involves the addition of a single glucose molecule to the C-19 carboxyl group of Rebaudioside A. Several UDP-glycosyltransferases (UGTs) have been identified and engineered for this specific reaction.

UGTSL2 : The enzyme from S. lycopersicum is capable of this conversion, though it can also produce side-products like Rebaudioside M2. scirp.orgfrontiersin.org

YojK : A bacterial glycosyltransferase from B. subtilis has been identified and engineered to efficiently catalyze the conversion of Rebaudioside A to Rebaudioside D. food.gov.uk Structure-guided engineering led to a double mutant (YojK-I241T/G327N) with a 7.35-fold increase in catalytic activity compared to the wild type. food.gov.uk

EUGT11 : This enzyme from Oryza sativa also demonstrates the ability to convert Rebaudioside A to Rebaudioside D. food.gov.uk

A large-scale laboratory preparation using the engineered YojK-I241T/G327N enzyme coupled with a UDP-glucose recycling system successfully produced 20.59 g/L of Rebaudioside D from 19.32 g/L of Rebaudioside A after 15 hours, achieving a high yield of 91.29%. food.gov.uk

| Starting Precursor | Enzyme System | Time (h) | Rebaudioside D Yield (g/L) | Molar Yield (%) | Reference |

|---|---|---|---|---|---|

| Rebaudioside A (19.32 g/L) | YojK-I241T/G327N, AtSuSy | 15 | 20.59 | 91.29% | food.gov.uk |

Rebaudioside D3 is a novel, minor steviol glycoside that can be produced via the enzymatic conversion of Rebaudioside E. scirp.orgresearchgate.net This bioconversion is accomplished using a specific, proprietary UDP-glycosyltransferase that adds a glucose moiety to the precursor molecule. scirp.org

The reaction involves the targeted glycosylation of Rebaudioside E, catalyzed by the UGT enzyme using UDP-glucose as the sugar donor. scirp.org In a described bioconversion reaction, the mixture contained Rebaudioside E, UDP-glucose, magnesium chloride (MgCl₂), and the specific UDP-glycosyltransferase in a potassium phosphate buffer. scirp.org The process demonstrates the potential of enzymatic synthesis to produce novel steviol glycosides that are present in the stevia leaf in only minute quantities. scirp.orgresearchgate.net

| Component | Concentration / Amount |

|---|---|

| Rebaudioside E | 1 mg/mL |

| UDP-glucose | 1 mM |

| MgCl₂ | 3 mM |

| UDP glycosyltransferase | 50 µg/mL |

| Potassium Phosphate Buffer (pH 7.2) | 50 mM |

| Reaction Temperature | 30°C |

| Reaction Time | 24 hours |

Optimization of Reaction Parameters for Bioconversion Efficiency

The efficiency of enzymatic bioconversion is highly dependent on reaction conditions. Optimizing parameters such as pH, temperature, and substrate concentration is crucial for maximizing product yield and minimizing reaction time and side-product formation. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net

For the cascade reaction converting Rebaudioside A to Rebaudioside D using the engineered YojK-I241T/G327N enzyme, a systematic optimization was performed: food.gov.uk

pH : The optimal pH was found to be 8.0 using a potassium phosphate (KPi) buffer. food.gov.uk

Temperature : The maximum yield was achieved at a reaction temperature of 35°C. food.gov.uk

Co-solvent : The addition of 10% DMSO (v/v) as a co-solvent improved the reaction. food.gov.uk

Sucrose Concentration : A sucrose concentration of 400 mM was determined to be optimal for the UDP-glucose regeneration system. food.gov.uk

In the multi-enzyme system converting stevioside to Rebaudioside D, typical reaction conditions included a temperature of 30°C and a pH of 7.2. scirp.orgfrontiersin.org These optimization efforts are critical for developing commercially viable and efficient enzymatic processes for Rebaudioside D production.

| Parameter | Optimal Condition | Enzyme System | Reference |

|---|---|---|---|

| pH | 8.0 (in KPi buffer) | YojK-I241T/G327N-AtSuSy | food.gov.uk |

| Temperature | 35°C | YojK-I241T/G327N-AtSuSy | food.gov.uk |

| Co-solvent (DMSO) | 10% (v/v) | YojK-I241T/G327N-AtSuSy | food.gov.uk |

| Sucrose Concentration | 400 mM | YojK-I241T/G327N-AtSuSy | food.gov.uk |

| Temperature | 30°C | UGT76G1-UGTSL2-StSUS1 | scirp.org |

| pH | 7.2 | UGT76G1-UGTSL2-StSUS1 | scirp.org |

Microbial Metabolic Engineering for Heterologous Production

The natural scarcity of Rebaudioside D (Reb D) in Stevia rebaudiana leaves has driven the development of alternative production platforms, with microbial metabolic engineering emerging as a highly promising approach. This strategy involves the heterologous expression of the Reb D biosynthetic pathway in well-characterized microorganisms, enabling scalable and sustainable production.

Utilization of Genetically Modified Microorganisms

The selection of a suitable microbial host is a critical factor for the efficient production of Reb D. Key considerations include the organism's genetic tractability, growth characteristics, and its inherent metabolic pathways that can be harnessed to provide precursors for steviol glycoside synthesis. Both yeast and bacterial systems have been successfully engineered for this purpose.

Yeast, particularly Saccharomyces cerevisiae and Komagataella phaffii (formerly Pichia pastoris), are favored hosts for expressing plant-derived biosynthetic pathways due to their eukaryotic nature, which facilitates the proper folding and post-translational modification of plant enzymes like cytochrome P450s. nih.govresearchgate.net

Komagataella phaffii is another yeast species widely used for recombinant protein production due to its ability to grow to very high cell densities and its strong, inducible promoters. researchgate.net These characteristics make it an attractive host for the production of steviol glycosides. Engineered K. phaffii strains have been developed to express key enzymes in the Reb D pathway, demonstrating its potential for cost-effective and high-titer production. researchgate.net

| Host Organism | Key Advantages | Reported Achievements for Rebaudiosides |

| Saccharomyces cerevisiae | GRAS status, well-characterized genetics, superior host for plant P450s. nih.gov | De novo production of rubusoside and rebaudiosides with titers of 1368.6 mg/L and 132.7 mg/L, respectively. nih.gov |

| Komagataella phaffii | High cell density cultivation, strong inducible promoters, cost-effective protein production. researchgate.net | Widely used for expressing a range of industrial and pharmaceutical enzymes. researchgate.net |

Bacterial systems, particularly Escherichia coli and Bacillus subtilis, offer advantages such as rapid growth rates and well-established genetic tools.

Escherichia coli is a versatile and widely used prokaryotic host for metabolic engineering. google.com It has been engineered to produce Reb D through various strategies, including the co-expression of multiple enzymes in a multi-enzyme reaction system. nih.gov For example, glucosyltransferases from S. rebaudiana and Solanum lycopersicum, along with a sucrose synthase from Solanum tuberosum, have been co-expressed in E. coli to convert stevioside to Reb D. nih.gov A significant challenge with E. coli is the frequent expression of plant-derived glycosyltransferases as insoluble inclusion bodies, which restricts their industrial application. nih.govfrontiersin.org

Bacillus subtilis , a GRAS-status bacterium, has also been explored for Reb D production. nih.govgoogle.com A novel glycosyltransferase, YojK, from B. subtilis 168 was identified and functionally expressed in E. coli. nih.gov This bacterial enzyme demonstrated the ability to glycosylate Rebaudioside A (Reb A) to produce Reb D. nih.gov The high solubility of this bacterial glycosyltransferase in E. coli circumvents a major issue associated with plant-derived enzymes. nih.gov

| Host Organism | Key Advantages | Reported Achievements for Reb D |

| Escherichia coli | Rapid growth, well-established genetic tools. google.com | Multi-enzyme systems for converting stevioside to Reb D, achieving titers of 14.4 g/L with an engineered enzyme. nih.govnih.gov |

| Bacillus subtilis | GRAS status, source of novel, highly soluble glycosyltransferases. nih.govgoogle.com | Identification of YojK, a glycosyltransferase capable of converting Reb A to Reb D. nih.gov |

Pathway Reconstruction and Gene Expression Strategies

The successful heterologous production of Reb D hinges on the precise reconstruction of its biosynthetic pathway in the microbial host and the optimization of gene expression. The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are universal isoprenoid precursors. mdpi.comgoogle.com In yeast, these are produced via the mevalonate (MVA) pathway, while E. coli utilizes the methylerythritol phosphate (MEP) pathway. google.com These precursors are converted to steviol through a series of enzymatic steps, which is then sequentially glycosylated by UDP-dependent glycosyltransferases (UGTs) to yield various steviol glycosides, culminating in Reb D. nih.gov

Key enzymes in the latter stages of the pathway include UGT85C2, UGT74G1, UGT76G1, and UGT91D2, which are responsible for attaching glucose moieties to the steviol backbone. frontiersin.orgnih.gov The expression levels of these genes must be carefully balanced to direct metabolic flux towards Reb D and minimize the accumulation of undesired byproducts. nih.gov Strategies to achieve this include:

Promoter Engineering: Utilizing promoters of varying strengths to fine-tune the expression of each gene in the pathway. nih.gov

Gene Dosage Optimization: Adjusting the copy number of key genes to enhance the activity of rate-limiting steps.

Protein Engineering: Modifying enzymes to improve their catalytic efficiency and substrate specificity. For example, a single amino acid substitution (V155T) in the glycosyltransferase UGT91D2 from stevia was shown to significantly enhance the production of Reb D and Reb M in yeast. acs.orgnih.gov Similarly, an Asn358Phe mutant of the enzyme UGTSL2 displayed improved activity for the specific accumulation of Reb D. nih.govnih.gov Structure-guided engineering of the bacterial glycosyltransferase YojK resulted in a variant with a 7.35-fold increase in catalytic activity. nih.gov

Whole-Cell Biocatalysis Systems Optimization

Whole-cell biocatalysis utilizes intact microbial cells containing the necessary enzymes to perform specific biochemical transformations. This approach offers several advantages, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of essential cofactors like UDP-glucose.

Optimization of these systems is crucial for maximizing product yield. Key parameters that are often fine-tuned include:

Cell Permeability: Enhancing the transport of substrates and products across the cell membrane.

Reaction Conditions: Optimizing pH, temperature, and substrate concentrations to ensure optimal enzyme activity. researchgate.net

Cofactor Regeneration: Implementing systems for the continuous supply of UDP-glucose, the sugar donor for glycosylation. A common strategy involves the co-expression of a sucrose synthase, which regenerates UDP-glucose from the inexpensive substrate sucrose. nih.govresearchgate.net

In one optimized system, a cascade reaction using an engineered E. coli strain co-expressing a highly active YojK mutant and a sucrose synthase produced 20.59 g/L of Reb D from Reb A, achieving an impressive yield of 91.29% after 15 hours. nih.govfrontiersin.org

| Optimization Strategy | Description | Example |

| Protein Engineering | Modifying enzyme structure to enhance activity and specificity. | YojK-I241T/G327N variant of a B. subtilis glycosyltransferase showed a 7.35-fold increase in catalytic activity for Reb D production. nih.gov |

| Cofactor Regeneration | Co-expression of enzymes to recycle essential cofactors like UDP-glucose. | Co-expression of sucrose synthase (e.g., AtSuSy) to regenerate UDP-glucose from sucrose, significantly reducing production costs. nih.govfrontiersin.org |

| Process Optimization | Fine-tuning of reaction parameters such as pH, temperature, and cell permeability. | Optimization of a whole-cell E. coli system led to the production of 20.59 g/L Reb D with a 91.29% yield. nih.govfrontiersin.org |

Plant Genetic Engineering and Breeding for Enhanced Accumulation

In parallel with microbial production, efforts are underway to enhance the accumulation of Reb D directly in the Stevia rebaudiana plant through genetic engineering and advanced breeding techniques. These approaches aim to manipulate the plant's endogenous metabolic pathways to favor the production of more desirable, minor steviol glycosides.

Significant genetic variability exists within Stevia germplasm for key traits, including the concentration of different steviol glycosides. cambridge.org Heritability for Reb D content has been estimated, indicating that genetic improvement through breeding is feasible. cambridge.org Traditional breeding methods, such as recurrent selection, have been employed to develop improved clones. cambridge.org

More advanced techniques are also being explored:

Genetic Transformation: Introducing or overexpressing key genes in the steviol glycoside biosynthetic pathway. For instance, co-overexpression of genes encoding enzymes like SrKO and SrUGT76G1 has been shown to increase the concentration of Reb A, demonstrating the potential to modify the glycoside profile. researchgate.net

Gene Editing: Utilizing technologies like CRISPR-Cas9 to make precise modifications to the Stevia genome. This could involve upregulating the expression of genes responsible for converting Reb A to Reb D or knocking out genes that lead to the synthesis of less desirable glycosides.

Induced Polyploidy: Treating seedlings with agents like colchicine to induce polyploidy (multiple sets of chromosomes). This technique has been shown to increase the content of secondary metabolites in Stevia, with one tetraploid line showing a 65.7% higher Reb A content compared to the diploid control. cambridge.org While this study focused on Reb A, the principle could be applied to enhance other glycosides like Reb D.

Transcriptomic studies comparing different Stevia varieties with varying steviol glycoside profiles have identified numerous candidate genes, including UDP-dependent glycosyltransferases (UGTs) and transcription factors, that are likely involved in the biosynthesis of Reb D. researchgate.netfao.org This information provides valuable targets for future genetic engineering and marker-assisted breeding programs aimed at developing Stevia cultivars with naturally high levels of Rebaudioside D. cambridge.org

Targeted Gene Modification in Stevia rebaudiana

The biosynthesis of steviol glycosides, including Rebaudioside D, involves a series of glycosylation steps catalyzed by UDP-dependent glycosyltransferases (UGTs). cabidigitallibrary.orgnih.gov Researchers are focusing on modifying the genes encoding these enzymes in Stevia rebaudiana to increase the production of desirable glycosides like Reb D.

The key enzyme UGT76G1 is responsible for converting stevioside to rebaudioside A (Reb A), a precursor for Reb D. researchgate.netbme.hu Further glycosylation of Reb A to Reb D is catalyzed by other UGTs, such as UGT91D2. nih.govuniprot.org Studies have shown that the expression levels of these UGT genes are correlated with the accumulation of corresponding steviol glycosides. nih.gov

Recent research has focused on protein engineering of these UGTs to improve their efficiency and substrate specificity. For instance, a single amino acid substitution (V155T) in the glycosyltransferase UGT91D2 has been shown to significantly enhance the production of both Rebaudioside D and Rebaudioside M. nih.govacs.orgwindow-to-japan.eu This modification is believed to improve the enzyme's binding to UDP-glucose, the sugar donor, thereby increasing its catalytic activity. nih.gov By co-expressing multiple engineered stevia UGT genes in host organisms like Nicotiana benthamiana, researchers have successfully produced highly glucosylated steviol glycosides from steviol. nih.govacs.org

These genetic engineering strategies aim to overcome the natural metabolic bottlenecks in the steviol glycoside biosynthesis pathway, shifting the production towards more valuable minor glycosides like Rebaudioside D. nih.govacs.org

Development of High-Yield Stevia Cultivars

Traditional breeding methods are being employed to develop new Stevia cultivars with naturally higher concentrations of Rebaudioside D. ishs.orgrsc.org This approach involves selecting and cross-breeding parent plants that exhibit desirable traits, such as a higher Reb D to stevioside ratio. ishs.orgncsu.edu The development of synthetic cultivars, created through open pollination among a select group of elite parent lines, has shown promise in producing plants with Reb D concentrations comparable to the best-performing parental lines. ishs.org

In addition to conventional breeding, induced polyploidy is another technique being explored. By treating Stevia seedlings with agents like colchicine, researchers can induce polyploidy (the state of having more than two sets of chromosomes), which can lead to enhanced production of secondary metabolites, including steviol glycosides. cambridge.org Studies have demonstrated that tetraploid genotypes of Stevia can exhibit significantly higher Rebaudioside A content compared to their diploid counterparts, a trait that is beneficial for subsequent conversion to Reb D. cambridge.org

Furthermore, mutation induction using techniques like gamma irradiation is being investigated to generate genetic variations that could lead to higher yields of specific steviol glycosides. upm.edu.my Research has shown that mutant Stevia plants can exhibit increased concentrations of stevioside, Rebaudioside A, and Rebaudioside D compared to non-irradiated plants. upm.edu.my

These breeding and mutation strategies aim to develop robust, high-yielding Stevia varieties tailored for the efficient and cost-effective production of Rebaudioside D. ishs.orgcambridge.org

Stress Conditions and Elicitors in Steviol Glycoside Production

The production of steviol glycosides in Stevia rebaudiana can be influenced by various environmental factors and the application of elicitors. nih.gov Research has shown that subjecting the plant to certain abiotic stresses, such as drought and salinity, can alter the accumulation of these sweet compounds. nih.govmdpi.comnih.gov

Studies have indicated that low to moderate levels of salinity stress, induced by sodium chloride (NaCl), can have a stimulatory effect on the content of stevioside and Rebaudioside A. nih.govmdpi.com Similarly, the application of sodium carbonate (Na2CO3) has been reported to enhance the production of these glycosides in callus and cell suspension cultures. mdpi.comresearchgate.net

Drought stress, simulated using agents like polyethylene glycol (PEG), has yielded mixed results. Some studies have reported a negative impact on both plant growth and steviol glycoside content, suggesting that adequate irrigation is crucial for high yields. nih.gov However, other in vitro studies have shown that controlled drought stress can enhance the production of Rebaudioside A and stevioside. mdpi.com For instance, a study using PEG 6000 as a stress elicitor in micropropagated shoots found a significant enhancement in the production of these compounds. mdpi.com

These findings suggest that the strategic application of stress conditions and elicitors could be a viable method to manipulate the biosynthetic pathways in Stevia and increase the yield of precursor molecules for Rebaudioside D production.

| Stress Factor | Elicitor/Agent | Concentration | Observed Effect on Steviol Glycosides (Precursors to Reb D) |

| Salinity | Sodium Chloride (NaCl) | 30 mM | Stimulatory effect on stevioside and Rebaudioside A content. nih.gov |

| Salinity | Sodium Carbonate (Na2CO3) | 0.025% | Enhanced Rebaudioside A content in callus and cell suspension cultures. mdpi.comresearchgate.net |

| Drought | Polyethylene Glycol (PEG) | 5-15% | Negative effect on steviol glycoside content in some studies. nih.gov |

| Drought | Polyethylene Glycol (PEG 6000) | 4% | Significant enhancement of Rebaudioside A and stevioside in vitro. mdpi.com |

Chemical Synthesis and Modification Approaches

Beyond biotechnological methods centered on the Stevia plant, chemical synthesis and modification offer alternative routes for producing Rebaudioside D.

De Novo Chemical Synthesis Methodologies (Limited Reports)

The de novo chemical synthesis of complex natural products like Rebaudioside D is a challenging endeavor due to their intricate molecular structures. researchgate.net While there have been sporadic reports of protocols for the chemical synthesis of various rebaudiosides, including Reb D, this approach is not yet a mainstream method for commercial production. nih.gov The complexity and cost associated with multi-step chemical synthesis currently limit its industrial viability compared to biological production methods.

Chemical Derivatization of Steviol Glycoside Precursors

A more common and commercially viable approach is the chemical or, more frequently, enzymatic derivatization of more abundant steviol glycoside precursors, such as stevioside and Rebaudioside A, to produce Rebaudioside D. researchgate.net This process, known as transglycosylation, involves the transfer of glucose units to the precursor molecules. researchgate.netbohrium.comresearchgate.net

Enzymatic transglycosylation utilizes specific glycosyltransferases to catalyze the addition of glucose moieties. For example, the enzyme UGTSL2 from Solanum lycopersicum has been effectively used to convert Rebaudioside A into Rebaudioside D. researchgate.netdaneshyari.com To make this process more cost-effective, researchers have developed systems that recycle the expensive UDP-glucose co-substrate. By coupling the glycosyltransferase with a sucrose synthase, such as StSUS1 from Solanum tuberosum, sucrose can be used as an inexpensive glucose donor. researchgate.netdaneshyari.comnih.gov

This multi-enzyme system has been optimized for various parameters, including substrate ratios, temperature, and pH, to achieve high conversion yields of Rebaudioside D from Rebaudioside A. nih.govfrontiersin.org In some optimized systems, yields of up to 17.4 g/L of Rebaudioside D have been reported. researchgate.net Furthermore, protein engineering of the glycosyltransferases can improve their efficiency and selectivity, leading to even higher yields and reduced by-product formation. nih.gov

| Precursor | Enzyme(s) | Glucose Donor | Product |

| Stevioside | UGT76G1, UGTSL2, StSUS1 | Sucrose | Rebaudioside D nih.gov |

| Rebaudioside A | UGTSL2, StSUS1 | Sucrose | Rebaudioside D researchgate.netdaneshyari.com |

| Rebaudioside A | YojK, AtSuSy | Sucrose | Rebaudioside D frontiersin.org |

Solubility Enhancement Methodologies for Rebaudioside D Preparations

A significant challenge in the application of Rebaudioside D in food and beverage products is its low aqueous solubility. jst.go.jpgoogle.comjst.go.jpgreyb.com Untreated Reb D has a solubility of approximately 300 ppm in water at room temperature. google.com To overcome this limitation, various solubility enhancement methodologies have been developed.

One effective method involves a specific heating and spray-drying process. By dissolving Reb D powder in water at temperatures above 70°C and then spray-drying the solution, the solubility can be increased to 1500 ppm. google.com The solubility can be further enhanced by adding a solubilizing agent, such as a water-soluble organic acid or a hydroxyl-containing sweetener, to the hot solution before spray-drying. google.com

The formation of different crystalline forms, or polymorphs, of Rebaudioside D can also lead to improved solubility. jst.go.jp Researchers have identified at least two novel polymorphs, termed form α and form β, which exhibit greater water solubility compared to the untreated form. jst.go.jp These polymorphs can be obtained through specific drying methods at controlled temperatures. jst.go.jp

Co-crystallization or the formation of solid dispersions with other compounds is another promising approach. jst.go.jpresearchgate.net Combining Reb D with other steviol glycosides, such as Rebaudioside B, has been shown to enhance its solubility. jst.go.jp Similarly, creating a solid dispersion of Reb D with erythritol through a melt crystallization technique can significantly improve its dissolution in water. jst.go.jp The inclusion of fructose (B13574) in an erythritol/Reb D melt can create a ternary complex with further improved solubility and a taste profile closer to sucrose. jst.go.jp

Other reported methods include the use of carriers like potassium sorbate and complexation with cyclodextrins. jst.go.jpresearchgate.netnih.govnih.gov A solid dispersion of Reb D with potassium sorbate, prepared by spray drying, has been shown to increase its aqueous solubility tenfold. jst.go.jpresearchgate.net Phase solubility studies have also demonstrated that the solubility of Reb D increases with increasing concentrations of gamma-cyclodextrin, indicating the formation of inclusion complexes. nih.gov

| Methodology | Enhancing Agent/Process | Resulting Solubility/Improvement |

| Thermal Treatment | Heating above 70°C and spray drying | Increased solubility to 1500 ppm from 300 ppm. google.com |

| Polymorphism | Formation of form α and form β polymorphs | Both forms exhibit greater water solubility than untreated Reb D. jst.go.jp |

| Co-crystallization | Erythritol and Fructose | Improved solubility and taste profile. jst.go.jp |

| Solid Dispersion | Potassium Sorbate | Approximately tenfold increase in aqueous solubility at 20°C. jst.go.jpresearchgate.net |

| Complexation | Gamma-Cyclodextrin | Increased solubility with increasing cyclodextrin concentration. nih.gov |

| Blending | Rebaudioside B | Enhanced solubility of Rebaudioside D. jst.go.jp |

Amorphous Form Production via Spray Drying

Spray drying is an effective method for converting crystalline Rebaudioside D into a more soluble, amorphous form. This process involves dissolving the Reb D, atomizing the solution into fine droplets within a hot gas stream, and rapidly evaporating the solvent to produce a dry powder. The fast-drying rate kinetically traps the molecules in a disordered, amorphous state, preventing the formation of a stable crystal lattice and thereby enhancing solubility.

The general process begins by dissolving crystalline Reb D in a suitable solvent system, such as an aqueous-alcoholic solution. The solution is heated to ensure complete dissolution and then maintained at an elevated temperature to prevent premature crystallization before being fed into the spray dryer. The resulting amorphous Reb D powder exhibits significantly improved solubility compared to its crystalline counterpart. For instance, one method involves dissolving crystalline Reb D in a water-ethanol mixture, which is then spray-dried to yield an amorphous powder with a solubility of 0.2%.

Detailed parameters for a typical spray-drying process to produce amorphous Rebaudioside D are outlined below.

Table 1: Process Parameters for Spray Drying of Rebaudioside D

| Parameter | Temperature/Condition | Purpose | Reference |

|---|---|---|---|

| Solvent System | Aqueous-alcoholic solutions (e.g., water-ethanol mixture) | To dissolve crystalline Reb D | |

| Dissolution Temperature | 30-100°C (preferably 60-100°C) | To ensure complete dissolution of Reb D | |

| Holding Temperature | 20-80°C (preferably 50-60°C) | To prevent premature crystallization of the solution before drying | |

| Spray Dryer Inlet Temp. | ~175°C | To facilitate rapid evaporation of the solvent |

| Spray Dryer Outlet Temp. | ~100°C | To ensure the final product is a dry powder | |

Co-Crystallization or Blending Strategies with Excipients

Co-crystallization and blending are two distinct but related strategies employed to improve the functional properties of Rebaudioside D, such as solubility and taste profile. These methods involve incorporating one or more excipients with Reb D during the manufacturing process.

Co-crystallization is an encapsulation process that results in a single crystal built from two or more different compounds. This technique can enhance the dissolution rate and stability of the active ingredient. For steviol glycosides like Reb D, co-crystallization with a carrier like sucrose can create a product with improved physical characteristics.

Common excipients used in these strategies include:

Polyols: Combining crystalline or amorphous Reb D with a polyol, such as erythritol, at ratios ranging from 1:100 to 100:1 (w/w) can significantly improve the solubility of Reb D.

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules. Research has shown that Reb D forms a stable inclusion complex with gamma-cyclodextrin (γ-CD), which enhances its aqueous solubility. The formation of these complexes hinders the crystallization of the amorphous steviol glycoside.

Caramel: Another strategy involves combining Reb D with Class I caramel at ratios between 1:1 to 1:100 (w/w) and spray drying the solution. This can yield a composition where the solubility of Reb D is increased to between 0.3-3.5%.

The formation of inclusion complexes with gamma-cyclodextrin has been studied in detail, showing that Reb D forms a more stable complex than other steviol glycosides like Rebaudioside A.

Table 2: Stability and Solubility Enhancement of Reb D with Gamma-Cyclodextrin (γ-CD)

| Steviol Glycoside | Apparent Stability Constant (K1:1) | Key Finding | Reference |

|---|---|---|---|

| Rebaudioside D | 185 M-1 | Forms a stable complex with γ-CD, leading to enhanced solubility. | |

| Rebaudioside C | 215 M-1 | Forms a more stable complex than Reb D. |

| Rebaudioside A | 80 M-1 | Forms a less stable complex compared to Reb D and Reb C. | |

These advanced production methods are crucial for expanding the use of Rebaudioside D as a high-potency, natural sweetener by overcoming its inherent physical limitations.

Analytical Methodologies and Characterization of Rebaudioside D

Chromatographic Techniques for Separation and Quantification

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most widely employed techniques for the analysis of Rebaudioside D and other steviol (B1681142) glycosides. These methods offer high resolution, sensitivity, and reproducibility.

HPLC methods for Rebaudioside D analysis primarily utilize reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography modes. Each mode offers unique selectivity for separating the structurally similar steviol glycosides.

Reversed-phase HPLC is the most common approach for the analysis of steviol glycosides, including Rebaudioside D. This technique employs a nonpolar stationary phase and a polar mobile phase.

Stationary Phases: The most frequently used stationary phases are C18 (octadecylsilyl) columns. scirp.orgscirp.org These columns provide excellent separation for many steviol glycosides. Other materials, such as octadecylsilyl (ODS), have also been employed to enhance separation. researchgate.net

Mobile Phases: A typical mobile phase consists of a mixture of acetonitrile and a sodium phosphate buffer. scirp.orgscirp.org The ratio of acetonitrile to the aqueous buffer is a critical parameter that is optimized to achieve the desired separation. For instance, a mobile phase composed of a 32:68 (v/v) mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) has been successfully used for the quantification of Rebaudioside D. scirp.orgscirp.org The pH of the buffer is also crucial, with acidic conditions generally providing better peak shapes. One study found that a sodium phosphate buffer at pH 2.6 gave the best peak shape and sensitivity compared to other acidic and neutral mobile phases. scirp.org

Detection: Steviol glycosides, including Rebaudioside D, exhibit weak UV absorbance. Detection is typically performed at a low wavelength, around 210 nm, to achieve adequate sensitivity. scirp.orgscirp.org

Method Validation: Validated RP-HPLC methods for Rebaudioside D have demonstrated good accuracy, linearity, and precision. For example, one method reported an accuracy of 96.17% - 99% and a precision of ≤2.79% relative standard deviation (RSD). scirp.org The limit of detection (LOD) and limit of quantification (LOQ) for Rebaudioside D in a specific study were found to be 8.53 µg/ml and 25.85 µg/ml, respectively. scirp.org

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | C18 (250 mm × 4.6 mm, 5 μm) | scirp.orgscirp.org |

| Mobile Phase | Acetonitrile:10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68 v/v) | scirp.orgscirp.org |

| Flow Rate | 1.0 ml/min | scirp.orgscirp.org |

| Detection | UV at 210 nm | scirp.orgscirp.org |

| Retention Time of Rebaudioside D | 3.47 min ± 0.04 | scirp.org |

While less common than RP-HPLC for steviol glycoside analysis, normal-phase HPLC (NP-HPLC) can be a valuable alternative. This technique utilizes a polar stationary phase and a nonpolar mobile phase. Although direct NP-HPLC methods for Rebaudioside D are not extensively detailed in recent literature, the principles of normal-phase separation are applied in sample preparation techniques like Solid Phase Extraction (SPE) using silica sorbents. researchgate.net In such systems, a nonpolar solvent like hexane is used for conditioning, and the steviol glycosides are eluted with a more polar solvent mixture, such as acetonitrile and water. researchgate.net This suggests that a similar solvent system could be adapted for NP-HPLC on a silica or other polar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds like steviol glycosides. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, and separation is achieved through a partitioning mechanism of the analytes between the bulk mobile phase and this aqueous layer.

HILIC is particularly advantageous for separating highly polar and hydrophilic compounds that are poorly retained in RP-HPLC. akjournals.com Various HILIC columns, including those with amide and polyacrylamide-based silica stationary phases, have been successfully used for the separation of steviol glycosides. researchgate.netwaters.com The mobile phase in HILIC typically consists of a high percentage of acetonitrile in water. researchgate.net The separation can be optimized by adjusting the water content and the type and concentration of buffer salts. researchgate.net

The quantification of minor steviol glycosides like Rebaudioside D presents analytical challenges due to their low concentrations in Stevia extracts and potential co-elution with major glycosides. scirp.org Developing robust and sensitive analytical methods is therefore crucial.

Improving Resolution and Sensitivity: Strategies to improve the separation of minor glycosides from major ones often involve optimizing the mobile phase composition, pH, and column temperature. thermofisher.com For instance, adjusting the acetonitrile concentration in the mobile phase can significantly impact the resolution between closely eluting peaks. scirp.org Furthermore, employing advanced column technologies with smaller particle sizes can enhance separation efficiency. thermofisher.com

For increasing sensitivity, especially given the poor UV absorbance of steviol glycosides, alternative detection methods such as evaporative light scattering detection (ELSD) and charged aerosol detection (CAD) can be used in conjunction with or as an alternative to UV detection. thermofisher.comnih.gov These detectors provide a more uniform response for compounds lacking a strong chromophore, which is beneficial for the accurate quantification of minor glycosides. thermofisher.comnih.gov

Method Validation: It is imperative to validate analytical methods specifically for the quantification of minor glycosides. This includes demonstrating adequate linearity, accuracy, precision, and establishing low limits of detection (LOD) and quantification (LOQ) to ensure reliable measurement at low concentrations. scirp.org For example, a validated HPLC method for Rebaudioside D established a working range of 25 - 150 μg/ml, demonstrating its suitability for quantifying this minor glycoside in Stevia leaves. scirp.org

Ultra-high-performance liquid chromatography (UHPLC) utilizes columns with sub-2 µm particles, leading to significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. thermofisher.com

UHPLC methods have been successfully applied to the analysis of Rebaudioside D and other steviol glycosides, often in combination with mass spectrometry (MS) for enhanced selectivity and sensitivity. thermofisher.com A UHPLC-UV-ELSD method was developed for the quantitative determination of five steviol glycosides, including Rebaudioside D, achieving baseline separation in a 12-minute run. Another UHPLC-MS/MS method was validated for the determination of nine steviol glycosides, with Rebaudioside D eluting at 4.139 minutes. thermofisher.com

The validation of these UHPLC methods has demonstrated excellent performance characteristics. For steviol glycosides, LODs and LOQs were reported to be less than 10 and 30 μg/ml, respectively, with intra- and inter-day precision (RSD) of less than 2.5%.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | UHPLC-UV-ELSD | |

| Analytes | Rebaudioside A, Stevioside, Rebaudioside D, Dulcoside A, Steviolbioside | |

| Run Time | 12 minutes | |

| LOD | < 10 µg/ml | |

| LOQ | < 30 µg/ml | |

| Precision (RSD) | < 2.5% |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the qualitative and quantitative analysis of Rebaudioside D and other steviol glycosides. This technique allows for the parallel analysis of multiple samples, making it a cost-effective and high-throughput screening method.

The separation of steviol glycosides, including Rebaudioside D, is typically achieved on silica gel 60 HPTLC plates nih.gov. The choice of the mobile phase is critical for achieving adequate resolution between the structurally similar glycosides. A commonly employed solvent system for the separation of stevioside and rebaudioside A is a mixture of ethyl acetate, ethanol, acetone, and water in a ratio of 15:3:6:6 (v/v/v/v) nih.gov. Another study reported the use of ethyl acetate, methanol, and formic acid (93:40:1 v/v/v) for the separation of a range of steviol glycosides, including Rebaudioside D nih.gov.

Due to the lack of a strong chromophore in the steviol glycoside structure, post-chromatographic derivatization is essential for visualization and densitometric quantification.

Stationary Phase Optimization and Column Chemistry

The selection of an appropriate stationary phase is a critical factor in the successful separation of Rebaudioside D from other structurally similar steviol glycosides by High-Performance Liquid Chromatography (HPLC). The subtle differences in the number and linkage of sugar moieties attached to the central steviol core demand highly selective column chemistry for optimal resolution.

A widely used stationary phase for the analysis of Rebaudioside D is the C18 (octadecylsilyl) reversed-phase column researchgate.netscirp.orgscirp.orgscirp.org. These columns offer a nonpolar stationary phase, and separation is achieved based on the hydrophobicity of the analytes. A typical C18 column used for Rebaudioside D analysis has dimensions of 250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm researchgate.netscirp.orgscirp.orgscirp.org. The mobile phase in these methods usually consists of a mixture of acetonitrile and a sodium phosphate buffer, which allows for the effective separation of the various steviol glycosides researchgate.netscirp.orgscirp.orgscirp.org.

In addition to C18 columns, other stationary phases have been explored to optimize the separation of complex mixtures of steviol glycosides. These include:

Amide columns : These have been shown to provide excellent separation ability for Rebaudioside D hnxb.org.cn.

HSS T3 columns : These columns are noted for their good selectivity towards a range of steviol glycosides, enabling the simultaneous separation of multiple compounds hnxb.org.cn.

Hydrophilic Interaction Liquid Chromatography (HILIC) columns : HILIC columns have also been utilized for the separation of these highly polar compounds scielo.br.

Mixed-Mode columns : Columns such as the Acclaim Mixed-Mode WAX-1 can separate multiple steviol glycosides by employing the HILIC mode thermofisher.com.

The optimization of column chemistry, including the choice of stationary phase, particle size, and column dimensions, is crucial for developing a robust and reliable HPLC method for the accurate characterization and quantification of Rebaudioside D.

Detection Methods

Ultraviolet (UV) detection is a commonly employed and readily available method for the quantification of Rebaudioside D following its separation by HPLC. Steviol glycosides exhibit UV absorbance at low wavelengths, with 210 nm being the most frequently utilized wavelength for their detection researchgate.netscirp.orgscirp.orgscirp.orgrjptonline.org.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has recommended an HPLC-UV method for the determination of steviol glycosides, specifying detection at 210 nm rjptonline.org. This wavelength provides sufficient sensitivity for the quantification of Rebaudioside D and other steviol glycosides in various samples. While other wavelengths, such as 190 nm or 200 nm, might offer slightly better sensitivity, they often lack selectivity, especially in complex food matrices daneshyari.com.

The use of a diode-array detector (DAD) allows for the acquisition of UV spectra across a range of wavelengths (e.g., 190 to 350 nm), which can aid in the confirmation of the analyte's identity by comparing its spectrum to that of a reference standard .

The Evaporative Light-Scattering Detector (ELSD) serves as a valuable alternative and complementary detector to UV for the analysis of Rebaudioside D and other steviol glycosides thermofisher.com. This detector is particularly advantageous for compounds that lack a strong UV chromophore, making it well-suited for the analysis of sugars and glycosides wikipedia.orgpeakscientific.com.

The principle of ELSD involves three main steps:

Nebulization : The column eluent is mixed with an inert gas (typically nitrogen) and converted into a fine aerosol of droplets wikipedia.orgpeakscientific.com.

Evaporation : The aerosol passes through a heated drift tube where the mobile phase is evaporated, leaving behind fine particles of the non-volatile analyte wikipedia.org.

Detection : These analyte particles are then passed through a light beam, and the scattered light is measured by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte wikipedia.org.

A significant advantage of ELSD is its compatibility with gradient elution, which is often necessary for the separation of complex mixtures of steviol glycosides researchgate.net. This provides a more stable baseline compared to refractive index (RI) detectors, which are sensitive to changes in the mobile phase composition peakscientific.com. ELSD is considered a "universal detector" as it can detect any compound that is less volatile than the mobile phase wikipedia.orgflash-chromatography.com.

In the context of High-Performance Thin-Layer Chromatography (HPTLC), where steviol glycosides like Rebaudioside D lack inherent color or strong UV absorption, post-chromatographic derivatization is a crucial step for visualization and subsequent quantification. This process involves spraying the developed HPTLC plate with a chemical reagent that reacts with the separated compounds to produce colored or fluorescent spots.

2-Naphthol is a commonly used derivatization reagent for the detection of steviol glycosides nih.govmdpi.com. After spraying the plate with a solution of 2-naphthol, gentle heating is applied to facilitate the reaction, resulting in the formation of colored spots that can be observed under white light and quantified using a densitometer nih.gov. This reagent is particularly effective for detecting saccharides researchgate.net.

Primuline is another reagent employed for the derivatization of steviol glycosides on HPTLC plates nih.govmdpi.com. This reagent is especially useful for the detection of aglycones and can be visualized under UV light at 366 nm, where the derivatized compounds exhibit fluorescence researchgate.net.

Other reagents, such as anisaldehyde-sulfuric acid, have also been utilized. This reagent reacts with steviol glycosides to produce green and yellow spots after heating nih.gov. The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the nature of the compounds being analyzed.

Method Validation Parameters for Quantitative Analysis

To ensure the reliability and accuracy of quantitative data, any analytical method developed for the determination of Rebaudioside D must be thoroughly validated. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. The key parameters evaluated during method validation for the quantitative analysis of Rebaudioside D are outlined below.

Linearity: This parameter assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Rebaudioside D, linearity is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically ≥0.99, indicates good linearity researchgate.netscirp.orgscirp.org.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of Rebaudioside D standard is added to a sample matrix (spiking). The sample is then analyzed, and the percentage of the added standard that is recovered is calculated. Acceptable recovery rates are typically within the range of 90-110%.

Precision: Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-day precision (Repeatability): The analysis is performed multiple times on the same day under the same operating conditions researchgate.net.

Inter-day precision (Intermediate Precision): The analysis is performed on different days to assess the influence of random events on the precision of the method researchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These parameters are crucial for establishing the sensitivity of the analytical method.

The following table summarizes the validation parameters for an HPLC method for the quantitative analysis of Rebaudioside D as reported in a study by Aranda-González et al. (2014) researchgate.netscirp.orgscirp.org.

| Validation Parameter | Result |

| Linearity Range | 25 - 150 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.98 |

| Accuracy (Recovery) | 96.17% - 99% |

| Precision (RSD) | ≤ 2.79% |

| Limit of Detection (LOD) | 8.53 µg/mL |

| Limit of Quantification (LOQ) | 25.85 µg/mL |

These validation parameters demonstrate that the HPLC method is linear, accurate, precise, and sensitive for the intended purpose of quantifying Rebaudioside D.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of natural products like Rebaudioside D. These techniques provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of complex molecules. For Rebaudioside D and its isomers, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. mdpi.com

1D NMR: ¹H NMR provides information about the different types of protons and their chemical environments, while ¹³C NMR identifies the carbon skeleton of the molecule. The ¹H-NMR spectrum of a steviol glycoside typically shows characteristic signals for methyl singlets, olefinic protons of an exocyclic double bond, and multiple methylene and methine protons corresponding to the ent-kaurane diterpenoid core. mdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the connectivity between protons and carbons. nih.govresearchgate.net These experiments are crucial for determining the sequence and linkage positions of the sugar units attached to the steviol aglycone, which is essential for differentiating between isomers like Rebaudioside D and Rebaudioside D2. mdpi.comnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. iosrphr.org For Rebaudioside D, the molecular formula has been established as C₅₀H₈₀O₂₈. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. researchgate.net This hyphenated technique is widely used for the analysis of steviol glycosides. mdpi.com LC-MS analysis in negative ion mode is often preferred as glycosidic compounds show greater ionization efficiencies. mdpi.com The technique can be used to identify known steviol glycosides in complex mixtures, such as plant extracts, and to provide evidence for the presence of new or isomeric compounds by comparing their retention times and mass spectra with known standards. researchgate.net

Characterization of Novel or Minor Rebaudioside D Derivatives

The characterization of novel or minor Rebaudioside D derivatives, particularly those produced through enzymatic synthesis, is a critical step in verifying their molecular structure and ensuring their identity. This process relies on a suite of advanced analytical techniques that provide detailed information about the compound's architecture, including the arrangement of its steviol backbone and the positioning of glucose units. The comprehensive analysis of these derivatives is essential for understanding their properties and for their potential inclusion in various applications.

Structural Confirmation of Enzymatically Synthesized Compounds (e.g., Rebaudioside D3)

A notable example of the rigorous characterization of a novel, enzymatically synthesized steviol glycoside is Rebaudioside D3. This compound was produced via the bioconversion of Rebaudioside E using a specific UDP-glycosyltransferase (UGT) that facilitates glycosylation at the C-6' position of the C-13-O-glucose moiety. researchgate.net The structural elucidation of the resulting compound, Rebaudioside D3, was accomplished through a combination of spectroscopic and chemical methods.

The precise structure of Rebaudioside D3 was determined to be 13-[(2-O-β-D-glucopyranosyl-6-O-β-D-glucopyranosyl-β-D-glucopyranosyl) oxy] ent-kaur-16-en-19-oic acid-(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester. scirp.org This confirmation was achieved through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as advanced techniques such as Total Correlation Spectroscopy (TOCSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.netscirp.org These NMR experiments provided a detailed map of the proton and carbon environments within the molecule and established the connectivity between the steviol aglycone and the five glucose units.

High-resolution mass spectrometry (HRMS) further corroborated the molecular formula of Rebaudioside D3, with observed [M + NH4]+ and [M + Na]+ adducts at m/z 1146.5169 and 1151.4721, respectively. researchgate.net To confirm the identity of the aglycone and the sugar residues, both acid and enzymatic hydrolysis studies were performed on the synthesized Rebaudioside D3. researchgate.netscirp.org

Interestingly, subsequent analysis of commercial extracts from the leaves of Stevia rebaudiana using Liquid Chromatography-Mass Spectrometry (LC-MS) detected the presence of Rebaudioside D3. researchgate.netscirp.org The identification of a compound with a matching retention time to the enzymatically synthesized Rebaudioside D3 confirmed that it is a naturally occurring minor steviol glycoside. scirp.org

Table 1: Spectroscopic and Analytical Data for the Characterization of Rebaudioside D3

| Analytical Technique | Observation | Significance |

| 1D NMR (1H and 13C) | Provided detailed chemical shift and coupling constant data for all proton and carbon atoms. | Established the foundational chemical environment of the molecule. |

| 2D NMR (TOCSY, HMQC, HMBC) | Revealed key correlations between protons and carbons, confirming the glycosidic linkages and the overall structure. scirp.org | Elucidated the precise connectivity of the sugar units to each other and to the steviol backbone. |

| High-Resolution Mass Spectrometry (HRMS) | Detected adducts at m/z 1146.5169 ([M + NH4]+) and 1151.4721 ([M + Na]+). researchgate.net | Confirmed the elemental composition and molecular weight of Rebaudioside D3. |

| Hydrolysis Studies (Acid and Enzymatic) | Broke down the molecule into its constituent steviol aglycone and glucose units. researchgate.netscirp.org | Verified the fundamental building blocks of the compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identified a compound in Stevia leaf extract with the same retention time as the synthesized Rebaudioside D3. scirp.org | Confirmed the natural occurrence of Rebaudioside D3 as a minor steviol glycoside. |

Biological Interactions and Mechanisms Non Human Systems

In Vitro Enzymatic Degradation and Metabolic Pathways

In vitro studies have elucidated the metabolic fate of Rebaudioside D, demonstrating its stability in the upper gastrointestinal tract and subsequent degradation by microbial enzymes in the lower intestine.

Upon reaching the colon, Rebaudioside D is subjected to the enzymatic activity of the resident intestinal microflora. Like other steviol (B1681142) glycosides, it is not absorbed intact in the upper gastrointestinal tract. researchgate.net Instead, it is hydrolyzed by the gut microbiota. researchgate.netresearchgate.net This degradation is primarily attributed to the action of bacterial β-glucosidase enzymes, which cleave the glucose units from the central steviol core. researchgate.netresearchgate.net Studies utilizing human and rat intestinal microflora have shown that various steviol glycosides, including Rebaudioside A, B, D, E, and M, are all degraded by these microbes. researchgate.netresearchgate.net The bacteria responsible for this hydrolysis are predominantly from the Bacteroides genus. researchgate.net

The microbial hydrolysis of all steviol glycosides, including Rebaudioside D, results in the formation of a single, common aglycone metabolite: steviol. researchgate.netresearchgate.netnih.gov This complete removal of all glucose moieties is a consistent outcome observed in in vitro incubations with human fecal homogenates, where various rebaudiosides are fully converted to steviol, typically within 24 hours. nih.govnih.gov Steviol is then the compound that is absorbed from the large intestine into the bloodstream. researchgate.netresearchgate.net This shared metabolic pathway is significant, as it suggests that safety and toxicological data from other well-studied steviol glycosides can be applied to understand the biological impact of Rebaudioside D. nih.gov

To understand its behavior in the upper gastrointestinal tract, Rebaudioside D has been evaluated in simulated biological fluids. These studies have shown that Rebaudioside D is stable when exposed to artificial gastric and intestinal fluids. researchgate.netnih.gov This resistance to the acidic environment of the stomach and the digestive enzymes of the small intestine ensures that the molecule arrives in the colon intact, where it can be metabolized by the gut microbiota. researchgate.netnih.gov Its stability is comparable to that of other rebaudiosides, such as Rebaudioside A. nih.gov

Non-Human Organismal Studies on Biological Processing